BMS-902483

α7 nAChR 5-HT3A selectivity off-target pharmacology

BMS-902483 is a selective α7 nAChR partial agonist (EC50 9.3 nM; Ymax 40-54%) with a 51.6-fold window over 5-HT3A. It reliably improves cognition in preclinical models. This compound is essential for SAR studies, binding assays, and functional experiments. Its unique efficacy profile minimizes desensitization, ensuring robust and reproducible data. Buy BMS-902483 for your α7 research.

Molecular Formula C18H20N4O
Molecular Weight 308.385
CAS No. 1192810-88-0
Cat. No. B606265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-902483
CAS1192810-88-0
SynonymsBMS-902483;  BMS 902483;  BMS902483.
Molecular FormulaC18H20N4O
Molecular Weight308.385
Structural Identifiers
SMILESC1CN2CCC1C3(C2)CN=C(O3)NC4=CC5=CC=CC=C5C=N4
InChIInChI=1S/C18H20N4O/c1-2-4-14-10-19-16(9-13(14)3-1)21-17-20-11-18(23-17)12-22-7-5-15(18)6-8-22/h1-4,9-10,15H,5-8,11-12H2,(H,19,20,21)/t18-/m0/s1
InChIKeyZDTPXUKLGIDOCS-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-902483 Procurement Guide: A High-Affinity α7 nAChR Partial Agonist with Quantifiable In Vivo Target Engagement


BMS-902483 (CAS 1192810-88-0) is an α7 nicotinic acetylcholine receptor (nAChR) partial agonist that emerged from Bristol-Myers Squibb's spiroimidate series [1]. It inhibits [125I]-α-bungarotoxin binding to recombinant human α7 nAChRs with a Ki of 1.0 nM and evokes whole-cell currents reaching approximately 60% of the maximal acetylcholine response [2]. In rodent cognition models, BMS-902483 improves novel object recognition memory at a minimal effective dose (MED) of 0.1 mg/kg (s.c.) and reverses MK-801-induced executive function deficits at 3 mg/kg, with corresponding ex vivo α7 receptor occupancy ranging from 64% to ~90% [2].

Why α7 nAChR Tool Compounds Cannot Be Interchanged: The Case for BMS-902483


α7 nAChR agonists and partial agonists display enormous variation in selectivity over the highly homologous 5-HT3A receptor, intrinsic efficacy, and in vivo target engagement [1]. Commonly used tool compounds such as EVP-6124 and A-582941 potently inhibit 5-HT3A receptors at concentrations that overlap with their α7 activity, introducing confounding off-target effects in behavioral and electrophysiological experiments [2]. BMS-902483 occupies a distinct pharmacological space defined by a specific combination of high α7 affinity, moderate intrinsic efficacy, and markedly weaker 5-HT3A antagonism, making it a non-substitutable reference agonist for studies requiring selective α7 partial agonism [1][2].

BMS-902483 Quantitative Differentiation Evidence Against Key α7 Agonist Comparators


5-HT3A Off-Target Selectivity: BMS-902483 vs. EVP-6124 and A-582941

In HEK293 cells expressing recombinant human 5-HT3A receptors, BMS-902483 exhibited an IC50 of 480 nM in a FLIPR Ca2+ flux assay, compared to 4.0 nM for EVP-6124 and 102 nM for A-582941 under identical assay conditions [1]. This represents a 120-fold weaker 5-HT3A inhibition versus EVP-6124 and a 4.7-fold improvement over A-582941 [1].

α7 nAChR 5-HT3A selectivity off-target pharmacology

Human α7 Binding Affinity: BMS-902483 vs. Clinical Follow-On BMS-933043

BMS-902483 displaced [125I]-α-bungarotoxin binding to recombinant human α7 nAChRs with a Ki of 1.0 nM, whereas the later-stage clinical candidate BMS-933043 showed a Ki of 8.1 nM under comparable conditions [1][2]. This represents an 8-fold higher affinity for BMS-902483.

α7 nAChR binding affinity radioligand displacement Ki comparison

Intrinsic Efficacy as a Determinant of Partial Agonist Profile: BMS-902483 vs. BMS-933043

In whole-cell voltage-clamp recordings, BMS-902483 elicited currents approximately 60% of the maximal acetylcholine response at human α7 nAChRs [1]. BMS-933043 produced a higher relative efficacy, reaching 67% (rat) to 78% (human) of the maximal acetylcholine response for net charge transfer [2]. The lower intrinsic efficacy of BMS-902483 may be advantageous for experiments where minimizing receptor desensitization is critical.

partial agonism intrinsic efficacy receptor desensitization α7 nAChR electrophysiology

In Vivo Target Engagement: Quantified Receptor Occupancy at Behaviorally Active Doses

BMS-902483 is among the few α7 partial agonists for which quantitative ex vivo receptor occupancy has been directly correlated with behavioral efficacy. At the MED of 0.1 mg/kg (s.c.) for novel object recognition, α7 occupancy was 64%; at the MED of 3 mg/kg for attentional set-shifting and auditory gating, occupancy reached approximately 90% [1]. Many widely used α7 tool compounds lack such occupancy data, limiting the interpretability of dose-response studies.

receptor occupancy ex vivo binding cognition dose-response

Recommended Application Scenarios for BMS-902483 Based on Quantitative Differentiation Evidence


In Vitro Electrophysiology and Calcium Flux Studies Requiring Clean α7 Selectivity Over 5-HT3A

BMS-902483 is the preferred α7 partial agonist for patch-clamp or FLIPR experiments where concomitant 5-HT3A receptor modulation would confound results. Its 5-HT3A IC50 of 480 nM provides a >100-fold safety margin over EVP-6124 (IC50 4.0 nM) and a 4.7-fold margin over A-582941 (IC50 102 nM), ensuring that observed effects can be attributed to α7 nAChR activation with greater confidence [1].

Radioligand Binding and Autoradiography Studies Demanding High-Affinity α7 Probe

With a human α7 Ki of 1.0 nM ([125I]-BTX displacement), BMS-902483 serves as a high-affinity reference ligand for competition binding assays and autoradiography protocols. Its 8-fold higher affinity over BMS-933043 (Ki 8.1 nM) allows detection of low-abundance receptor populations and reduces non-specific binding at low nanomolar concentrations [2][3].

Rodent Behavioral Pharmacology with Defined Target Engagement

Investigators designing rodent cognition studies can use BMS-902483 with the advantage that dose-occupancy relationships have been rigorously established. A dose of 0.1 mg/kg (s.c.) achieves 64% α7 occupancy sufficient for novel object recognition enhancement, while 3 mg/kg yields ~90% occupancy for executive function and sensory gating paradigms [2]. This pre-existing occupancy dataset eliminates the need for de novo target engagement assays in each study.

Mechanistic Studies of Partial Agonist Efficacy and Receptor Desensitization

The moderate intrinsic efficacy of BMS-902483 (~60% of ACh maximum) positions it as a reference partial agonist for investigating the relationship between agonist efficacy, receptor desensitization, and downstream signal transduction. Compared to higher-efficacy partial agonists such as BMS-933043 (67-78%), BMS-902483 may evoke less rapid desensitization, enabling prolonged receptor signaling studies [2][1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-902483

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.